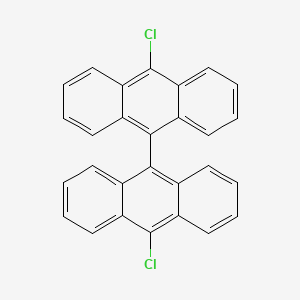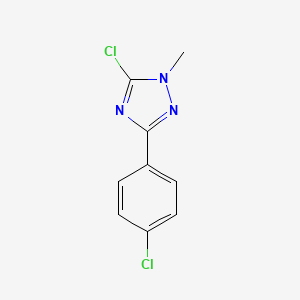
10,10'-Dichloro-9,9'-bianthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10’-Dichloro-9,9’-bianthracene is an organic compound with the molecular formula C28H16Cl2 It is a derivative of bianthracene, where two chlorine atoms are substituted at the 10th position of each anthracene unit
Métodos De Preparación
The synthesis of 10,10’-Dichloro-9,9’-bianthracene typically involves the chlorination of 9,9’-bianthracene. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 10th position of each anthracene unit.
Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Análisis De Reacciones Químicas
10,10’-Dichloro-9,9’-bianthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of 10,10’-Dichloro-9,9’-bianthracene can lead to the formation of dihydro derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 10,10’-dimethoxy-9,9’-bianthracene.
Aplicaciones Científicas De Investigación
10,10’-Dichloro-9,9’-bianthracene has several scientific research applications:
Materials Science:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Chemical Sensors: Its ability to undergo specific chemical reactions makes it useful in the development of chemical sensors for detecting various analytes.
Biological Studies: Although less common, derivatives of 10,10’-Dichloro-9,9’-bianthracene are sometimes explored for their biological activity and potential medicinal applications.
Mecanismo De Acción
The mechanism by which 10,10’-Dichloro-9,9’-bianthracene exerts its effects is primarily related to its ability to participate in electron transfer reactions. The chlorine atoms enhance the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules.
In materials science, the compound’s ability to form well-ordered monolayers on metal surfaces is crucial for the bottom-up synthesis of graphene nanoribbons . The molecular arrangement and subsequent polymerization are key steps in achieving long and oriented graphene nanoribbons.
Comparación Con Compuestos Similares
10,10’-Dichloro-9,9’-bianthracene can be compared with other halogenated bianthracenes, such as 10,10’-dibromo-9,9’-bianthracene and 10,10’-diiodo-9,9’-bianthracene. These compounds share similar structural features but differ in their reactivity and applications:
10,10’-Dibromo-9,9’-bianthracene: This compound is often used in the synthesis of graphene nanoribbons due to its higher reactivity compared to the dichloro derivative.
10,10’-Diiodo-9,9’-bianthracene: The diiodo derivative is less commonly used but can be employed in specific synthetic applications where iodine’s larger atomic size and reactivity are advantageous.
The uniqueness of 10,10’-Dichloro-9,9’-bianthracene lies in its balance of reactivity and stability, making it a versatile compound for various scientific research applications.
Propiedades
| 169890-45-3 | |
Fórmula molecular |
C28H16Cl2 |
Peso molecular |
423.3 g/mol |
Nombre IUPAC |
9-chloro-10-(10-chloroanthracen-9-yl)anthracene |
InChI |
InChI=1S/C28H16Cl2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H |
Clave InChI |
ZINWDOZZIPAYRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)

